2-(2-(2-Aminophenoxy)ethoxy)ethan-1-ol
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Overview
Description
2-(2-(2-Aminophenoxy)ethoxy)ethan-1-ol: is an organic compound with the molecular formula C10H15NO3 . It is a versatile chemical used in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound is known for its unique structure, which includes an aminophenoxy group and an ethoxyethanol chain, making it valuable for specific chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Aminophenoxy)ethoxy)ethan-1-ol typically involves the reaction of 2-aminophenol with ethylene oxide in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then further reacted with another equivalent of ethylene oxide to yield the final product.
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Step 1: Formation of Intermediate
Reactants: 2-aminophenol, ethylene oxide
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)
Reaction: [ \text{C6H7NO} + \text{C2H4O} \rightarrow \text{C8H11NO2} ]
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Step 2: Formation of Final Product
Reactants: Intermediate (C8H11NO2), ethylene oxide
Reaction: [ \text{C8H11NO2} + \text{C2H4O} \rightarrow \text{C10H15NO3} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Substitution: The aminophenoxy group allows for various substitution reactions, including with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions
Substitution: Halides, electrophiles, solvents like ethanol or methanol
Major Products Formed
Oxidation: Formation of corresponding quinones or phenolic derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
2-(2-(2-Aminophenoxy)ethoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceuticals, particularly in drug delivery systems and as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-(2-Aminophenoxy)ethoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with active sites, while the ethoxyethanol chain provides flexibility and solubility. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: A simpler analog with similar reactivity but lacking the phenoxy group.
2-(2-(2-Aminoethoxy)ethoxy)ethanol: A compound with an additional ethoxy group, providing increased solubility and flexibility.
2-(2-(2-Mercaptoethoxy)ethoxy)ethanol: Contains a thiol group, offering different reactivity and applications.
Uniqueness
2-(2-(2-Aminophenoxy)ethoxy)ethan-1-ol is unique due to its combination of an aminophenoxy group and an ethoxyethanol chain. This structure provides a balance of reactivity, solubility, and flexibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-[2-(2-aminophenoxy)ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c11-9-3-1-2-4-10(9)14-8-7-13-6-5-12/h1-4,12H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXJWKJSJSEEDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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